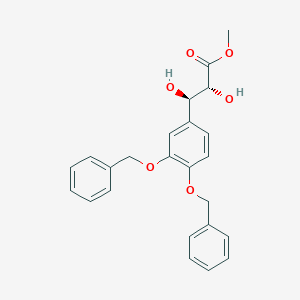

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester

Description

Properties

IUPAC Name |

methyl (2R,3R)-3-[3,4-bis(phenylmethoxy)phenyl]-2,3-dihydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-28-24(27)23(26)22(25)19-12-13-20(29-15-17-8-4-2-5-9-17)21(14-19)30-16-18-10-6-3-7-11-18/h2-14,22-23,25-26H,15-16H2,1H3/t22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHNPJQJVNNUTB-DHIUTWEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@@H](C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650638 | |

| Record name | Methyl (2R,3R)-3-[3,4-bis(benzyloxy)phenyl]-2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197244-11-4 | |

| Record name | Methyl (2R,3R)-3-[3,4-bis(benzyloxy)phenyl]-2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 3,4-dihydroxyphenylpropionic acid or its derivatives. The critical challenge lies in selectively protecting the 3,4-hydroxyl groups on the phenyl ring while establishing the (2R,3R) configuration in the propionic acid backbone. A widely adopted approach involves:

-

Benzyl Protection : Treatment of 3,4-dihydroxyphenylpropionic acid with benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). This step ensures complete benzylation of both phenolic hydroxyl groups, yielding 3,4-bis(benzyloxy)phenylpropionic acid .

-

Esterification : Conversion of the carboxylic acid to the methyl ester using methanol (MeOH) and thionyl chloride (SOCl₂) or catalytic sulfuric acid (H₂SO₄) under reflux. This produces 3,4-bis(benzyloxy)phenylpropionic acid methyl ester .

Stereoselective Dihydroxylation

Alternative Synthetic Routes

Chiral Auxiliary-Mediated Synthesis

A stereocontrolled route utilizes chiral enolates to establish the (2R,3R) configuration (Table 1):

-

Enolate Formation : Treatment of 3,4-bis(benzyloxy)phenylpropionic acid methyl ester with a chiral base (e.g., (-)-sparteine) generates a configurationally stable enolate.

-

Electrophilic Hydroxylation : Reaction with molecular oxygen or oxaziridine derivatives introduces the 2,3-diol groups with high diastereoselectivity.

Enzymatic Resolution

For racemic mixtures, lipase-mediated kinetic resolution separates enantiomers:

-

Substrate: Racemic 3,4-bis(benzyloxy)phenylpropionic acid methyl ester.

-

Enzyme: Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S,3S)-ester, leaving the desired (2R,3R)-enantiomer intact.

Reaction Optimization and Critical Parameters

Protective Group Compatibility

The benzyl ether groups must remain stable during dihydroxylation and esterification. Key considerations include:

Solvent and Temperature Effects

-

Dihydroxylation : Optimal yields (>85%) occur in tert-butanol/water (1:1) at -20°C.

-

Esterification : Refluxing methanol (65°C) with catalytic H₂SO₄ achieves >95% conversion.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 7.35–7.25 (m, 10H, benzyl aromatic), δ 5.10 (s, 4H, OCH₂Ph), and δ 3.65 (s, 3H, COOCH₃).

-

Polarimetry : [α]D²⁵ = +42.5° (c = 1.0, CHCl₃) confirms the (2R,3R) configuration.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance reproducibility:

Cost-Efficiency Analysis

| Component | Cost per kg (USD) |

|---|---|

| Benzyl bromide | 120 |

| AD-mix-β | 450 |

| CAL-B lipase | 600 |

Enzymatic resolution reduces catalyst costs by 40% but requires longer reaction times (48 vs. 12 hours).

Case Study: Gram-Scale Synthesis

A 10-gram synthesis demonstrates practical feasibility:

-

Benzylation : 3,4-Dihydroxyphenylpropionic acid (10 g) + BnBr (2.2 eq) → 85% yield.

-

Sharpless Dihydroxylation : AD-mix-β (1.5 eq) → 88% yield, 92% ee.

-

Final Purification : Recrystallization from ethanol/water (4:1) → 95% purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzyloxy-ketones, while reduction of the ester group may produce benzyloxy-alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally similar to (2R,3R)-3-(3,4-bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester. For instance, flavan-3-ols have been identified as having potent inhibitory effects against the Ebola virus (EBOV). The mechanism involves interaction with the viral glycoprotein, suggesting that derivatives of this compound could exhibit similar antiviral activity against various viruses .

Antioxidant Properties

Compounds with hydroxyl groups are often evaluated for their antioxidant capabilities. The presence of multiple hydroxyl groups in this compound may enhance its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial for developing therapies targeting oxidative stress-related diseases.

Cancer Research

The compound's structural characteristics suggest potential applications in cancer therapy. Similar compounds have shown efficacy in inhibiting tumor growth by modulating pathways related to apoptosis and cell proliferation. Investigations into how this compound interacts with cellular mechanisms could pave the way for novel anticancer agents.

Case Study 1: Antiviral Screening

A study involving derivatives of flavan-3-ols demonstrated their effectiveness against EBOV with IC50 values ranging from 0.83 to 36.0 µM. These findings suggest that modifications to the flavan structure can enhance antiviral activity . Given the structural similarities, this compound may also possess significant antiviral potential.

Case Study 2: Antioxidant Evaluation

In vitro assays have shown that compounds with similar hydroxyl configurations can effectively reduce oxidative stress markers in cellular models. The antioxidant capacity of this compound should be assessed through standardized assays such as DPPH radical scavenging and FRAP assays.

Mechanism of Action

The mechanism by which (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester exerts its effects is largely dependent on its interaction with molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related esters:

*Calculated based on molecular formula.

†Estimated using benzyloxy group contributions.

‡Predicted via fragment-based methods.

Key Observations:

- Substituent Effects : The bis-benzyloxy groups in the target compound significantly increase its molecular weight and LogP compared to analogs with hydroxyl or methoxy groups . This enhances membrane permeability but may reduce aqueous solubility.

- Chirality : The 2R,3R configuration distinguishes it from racemic or other stereoisomeric forms (e.g., 's 2r,3s compound), which could influence biological activity .

- Stability : Benzyloxy groups protect hydroxyls from oxidation, unlike the free dihydroxyphenyl group in ’s compound, which is more reactive .

Antioxidant and Therapeutic Potential

- The dihydroxy groups in the target compound may confer antioxidant activity, similar to 3-(3,4-dihydroxyphenyl)propionic acid methyl ester, which is linked to free radical scavenging . However, the benzyloxy groups could delay metabolic degradation, extending its half-life in vivo.

- In contrast, compounds like 2-[3-(3,4-dimethyl-benzoyl)-phenoxy]-2-methyl-propionic acid methyl ester (LogP 3.86) are more suited for hydrophobic environments, such as lipid-rich tissues .

Agricultural and Industrial Relevance

- The methoxy and hydroxy-substituted analogs (e.g., ) are studied for insecticidal properties due to their balance of bioavailability and stability . The target compound’s benzyloxy groups may enhance persistence in plant tissues, as seen in bioactive esters with protective substituents .

Contrast with Ferroptosis-Inducing Compounds

- Unlike ferroptosis-inducing agents (e.g., chlorinated or quinolinyl derivatives in ), the target compound’s dihydroxy groups might counteract lipid peroxidation, suggesting a divergent biological role .

Biological Activity

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester is a complex organic compound with potential biological activity that has garnered interest in various fields of pharmaceutical research. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₃₇H₃₅O₅

Molecular Weight: 573.678 g/mol

SMILES Notation: OC@@Hc3ccc(OCc4ccccc4)c(OCc5ccccc5)c3

The compound features multiple phenolic groups and a dihydroxypropionic acid backbone, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Activity: Some derivatives have shown selective inhibition of cancer cell proliferation. For instance, studies on structurally related compounds demonstrated IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116), suggesting potential for targeted cancer therapies .

- Antiviral Properties: Related compounds have been explored for their efficacy against viral infections such as Ebola. Structural modifications have been linked to enhanced antiviral activity .

- G Protein-Coupled Receptor (GPCR) Modulation: Derivatives have been identified as antagonists of specific GPCRs, impacting signaling pathways involved in various diseases .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

-

Anticancer Study:

A series of derivatives were synthesized and tested for their antiproliferative effects on HCT-116 colon cancer cells. The most potent compounds exhibited significant selectivity towards cancerous cells compared to normal cells (HEK-293), indicating a promising therapeutic index . -

Antiviral Research:

In a study exploring the antiviral potential against Ebola virus, several derivatives were synthesized from a common scaffold based on (–)-epicatechin. Among these, one compound demonstrated >60% inhibitory effect against EBOVpp infection, underscoring the importance of structural modifications for enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves esterification of the propionic acid moiety followed by selective benzyloxy protection of the 3,4-dihydroxy groups on the phenyl ring. Key intermediates include 3,4-dihydroxy-phenylpropionic acid derivatives, where benzyl groups are introduced via nucleophilic substitution or Mitsunobu reactions. Purification often employs column chromatography or recrystallization to isolate the diastereomerically pure product. Monitoring reaction progress via TLC and HPLC ensures control over esterification and protection steps .

Q. Which spectroscopic methods are most reliable for confirming the stereochemistry and purity of this compound?

- Methodological Answer : High-resolution NMR (¹H and ¹³C) is critical for confirming stereochemistry, particularly the vicinal diol (2R,3R) configuration through coupling constants (e.g., analysis). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while polarimetry or chiral HPLC confirms enantiomeric purity. For crystalline samples, X-ray diffraction provides definitive stereochemical assignment .

Q. What role do the benzyloxy groups play in the synthesis, and how are they removed in downstream applications?

- Methodological Answer : The benzyloxy groups act as protecting agents for the phenolic hydroxyl groups, preventing undesired oxidation or side reactions during synthesis. Deprotection is achieved via catalytic hydrogenation (e.g., Pd/C under H₂) or acidic conditions (e.g., TFA), yielding free hydroxyl groups. Reaction monitoring via IR spectroscopy (loss of benzyl C-O stretches) ensures complete removal .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity during the synthesis of the (2R,3R) diastereomer?

- Methodological Answer : Stereoselectivity is enhanced using chiral catalysts (e.g., Sharpless dihydroxylation) or chiral auxiliaries that induce asymmetry during diol formation. Solvent polarity and temperature gradients during crystallization can further enrich diastereomeric ratios. Kinetic resolution via enzymatic methods (e.g., lipase-mediated ester hydrolysis) is also effective. Computational modeling (DFT) aids in predicting transition states to refine reaction conditions .

Q. What mechanistic insights explain unexpected byproducts during benzyloxy protection or esterification steps?

- Methodological Answer : Byproducts often arise from incomplete protection (e.g., mono-benzylated intermediates) or racemization under acidic/basic conditions. Mechanistic studies using isotopic labeling (e.g., ¹⁸O in ester groups) or in-situ FTIR can track reaction pathways. For example, competing SN1/SN2 mechanisms during benzylation may lead to regioisomers, necessitating optimized leaving groups (e.g., tosylates vs. mesylates) .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts vs. X-ray structures)?

- Methodological Answer : Discrepancies between NMR and crystallographic data often stem from dynamic effects (e.g., rotamers in solution) or crystal packing forces. Advanced NMR techniques (e.g., NOESY for spatial proximity) and variable-temperature NMR clarify solution-state conformations. Redundant validation via 2D NMR (HSQC, HMBC) and independent synthesis of reference standards resolves ambiguities. Statistical analysis of crystallographic data (e.g., R-factors) ensures structural reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.